4-Methylpropranolol

Description

Properties

IUPAC Name |

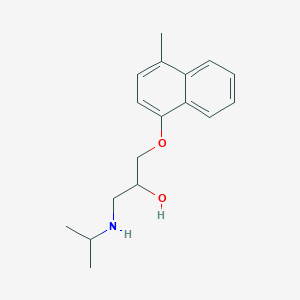

1-(4-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12(2)18-10-14(19)11-20-17-9-8-13(3)15-6-4-5-7-16(15)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIIAIIRDKMVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942093 | |

| Record name | 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007-69-4 | |

| Record name | 4-Methylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis

A patent by CN107556203B describes a single-step propranolol synthesis using naphthol, epichlorohydrin, and isopropylamine with phase-transfer catalysis. Adapting this for this compound:

Derivative Functionalization

Tran et al. synthesized propranolol derivatives via post-synthetic modifications (e.g., esterification, alkylation). For this compound:

-

Methyl Introduction Post-Synthesis :

-

React propranolol with methylating agents (e.g., methyl iodide) under basic conditions.

-

Challenge : Poor regioselectivity at the naphthalene 4-position.

-

Purification and Characterization

Propranolol studies emphasize chromatographic purification and spectroscopic validation:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted intermediates.

-

¹H-NMR : Key signals for this compound would include:

-

δ 2.45 (s, 3H, Ar-CH₃).

-

δ 1.15 (d, 6H, isopropyl -CH₃).

-

Challenges and Optimization Opportunities

-

Steric Hindrance : The 4-methyl group may reduce etherification and aminolysis rates. Mitigation strategies:

-

Byproduct Formation : Methyl-directed side reactions (e.g., C-alkylation). Solution:

Chemical Reactions Analysis

Types of Reactions: 4-Methylpropranolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydroxide and various alkyl

Biological Activity

4-Methylpropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular conditions and its emerging role in cancer therapy. The following sections will explore its biological activity, pharmacological properties, and relevant case studies.

This compound exhibits similar pharmacological properties to propranolol but with notable differences due to the methyl substitution. This modification affects its affinity for beta-adrenergic receptors, which are critical in mediating cardiovascular responses. The compound primarily functions as a competitive antagonist at β1 and β2 adrenergic receptors, which are involved in heart rate regulation and smooth muscle relaxation.

The mechanism of action involves:

- Blockade of β-Adrenergic Receptors: Reduces heart rate and myocardial contractility, leading to decreased oxygen demand.

- Effects on Smooth Muscle: Inhibits bronchial smooth muscle contraction, making it useful in treating conditions like asthma.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: Widely distributed throughout the body, including the central nervous system due to its lipophilicity.

- Metabolism: Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion: Eliminated via urine as metabolites.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Parameter | Value |

|---|---|

| pA2 Value (β1 Receptors) | 6.66 |

| pA2 Value (β2 Receptors) | 6.34 |

| Half-life | Approximately 3-6 hours |

| Oral Bioavailability | ~25% |

| Metabolic Clearance | Hepatic (CYP2D6) |

These values indicate that while this compound is less potent than propranolol, it retains significant activity against beta-adrenergic receptors, making it a candidate for various therapeutic applications .

Cardiovascular Use

A study involving patients with hypertension demonstrated that this compound effectively reduced systolic and diastolic blood pressure without significant adverse effects. Patients reported improved exercise tolerance and reduced incidence of angina attacks.

Cancer Therapy

Emerging research suggests that beta-blockers may inhibit tumor growth by modulating stress-induced pathways. In a murine model of breast cancer, administration of this compound was associated with:

- Reduced tumor size

- Decreased metastasis

- Improved survival rates

These findings align with observations that adrenergic signaling can promote tumor progression through mechanisms such as increased angiogenesis and immune evasion .

Research Findings

Recent studies have highlighted the potential benefits of using beta-blockers like this compound in oncology. For instance:

- A retrospective analysis indicated that patients receiving beta-blockers alongside chemotherapy had improved overall survival compared to those who did not receive these agents.

- In vitro studies showed that this compound could decrease the proliferation of cancer cells by interfering with adrenergic signaling pathways.

Scientific Research Applications

Analytical Methods

4-Methylpropranolol has been utilized in several analytical techniques for quantifying propranolol and its metabolites in biological fluids. Some notable applications include:

- Room-Temperature Phosphorescence : A direct and simple method was developed for determining this compound in urine, serum, and cerebrospinal fluid. This method achieved recoveries of 99.3% in urine, 99.8% in serum, and 101.5% in cerebrospinal fluid, demonstrating its effectiveness in complex biological matrices .

- Gas-Liquid Chromatography : In a rapid Gas-Liquid Chromatography method, this compound served as an internal standard for measuring plasma levels of propranolol. This highlights its importance in pharmacokinetic studies where accurate drug quantification is crucial .

- High-Performance Liquid Chromatography : A stereoselective high-performance liquid chromatography method was developed to quantify enantiomers of propranolol and its metabolite 4-hydroxypropranolol in human plasma. Here, this compound was again used as an internal standard, indicating its utility in chiral analyses .

Pharmacokinetic Studies

The compound has been instrumental in enhancing the accuracy and reliability of pharmacokinetic studies:

- Microassays Development : Research involving microassays for determining propranolol enantiomers and their conjugates in human plasma and urine has utilized this compound as a standard. This application underscores its role in improving the precision of drug metabolism studies .

- Biosynthesis Studies : In studies related to the biosynthesis of unusual amino acids in cyanobacteria, this compound was involved in cloning genes and characterizing enzyme activities. This application illustrates its significance beyond pharmacology into biochemical and genetic research .

Pharmacological Insights

Research has also examined the pharmacological properties of this compound:

- Beta-Adrenoceptor Blocking Properties : Studies have shown that the α-methyl substitution reduces the potency but increases the selectivity of beta-adrenoceptor blocking properties compared to propranolol. This characteristic can be beneficial for developing more targeted therapeutic agents with fewer side effects .

- Combination Therapy Investigations : The compound's interactions with other medications have been explored, particularly regarding hypertension treatment when combined with calcium-channel blockers. Such studies help identify optimal therapeutic strategies while minimizing adverse effects .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

Comparison with Similar Compounds

Propranolol

- Structural Differences: Propranolol (C₁₆H₂₁NO₂) contains a naphthyloxy group, whereas 4-methylpropranolol has a methyl-substituted aromatic ring.

- Analytical Behavior: In reversed-phase HPLC, this compound exhibits a longer retention time (11.6 min) compared to propranolol (7.9 min) due to increased hydrophobicity from the methyl group .

- Applications: Propranolol is used therapeutically, whereas this compound serves as an internal standard in plasma and cerebrospinal fluid analysis .

4-Hydroxypropranolol

- Structural Differences: The hydroxyl group at the 4-position increases polarity compared to this compound.

- Analytical Behavior: 4-Hydroxypropranolol elutes earlier (3.9 min in HPLC) than both propranolol and this compound due to its hydrophilic nature .

Metoprolol and Related Compounds

- Structural Differences: Metoprolol (C₁₅H₂₅NO₃) contains a methoxyethyl group on the phenoxy ring, unlike the methyl or naphthyl groups in propranolol derivatives.

- Pharmacokinetics: Metoprolol is β₁-selective, whereas propranolol and its analogs are non-selective. This selectivity reduces pulmonary and metabolic side effects .

4-Nitropropranolol

- Synthesis and Chirality: Synthesized via nitration, this derivative is used in studies of chiral resolution. However, its pharmacological and analytical roles are less characterized compared to this compound .

Data Tables

Table 1. Structural and Analytical Comparison

Table 2. Method Validation for this compound in HPLC

| Parameter | 10 ng/mL (CV%) | 50 ng/mL (CV%) |

|---|---|---|

| 4-Hydroxypropranolol | 15.4% | 8.8% |

| Propranolol | 9.6% | 6.0% |

CV% = Coefficient of variation; data from spiked plasma assays

Key Research Findings

- Chromatographic Superiority: this compound’s distinct retention profile minimizes co-elution with endogenous plasma components, ensuring assay accuracy .

- Synthetic Utility: While 4-nitropropranolol highlights synthetic versatility, this compound’s stability under extraction conditions (e.g., ethyl acetate partitioning) makes it ideal for high-throughput analyses .

- Pharmacological Inertness: Unlike propranolol and 4-hydroxypropranolol, this compound lacks reported β-blocking activity, reinforcing its role as a non-interfering standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.